molecular formula C₁₆H₁₅NaO₉ B1140015 Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate CAS No. 89157-94-8

Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No. B1140015
CAS RN: 89157-94-8
M. Wt: 374.27
InChI Key:
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Description

This compound is related to the broader class of substances involving tetrahydrobenzo[b]pyrans, pyrano[2,3-d]pyrimidines, and dihydropyrano[3,2-c]chromenes, which are of significant interest in organic synthetic and medicinal chemistry due to their potential as drug-like candidates for biological applications. The focus is on synthesizing these compounds using environmentally benign and efficient methods, highlighting the importance of green chemistry in modern research.

Synthesis Analysis

The synthesis of related compounds has been achieved through multicomponent reactions utilizing sodium benzoate and sodium malonate as catalysts in water, representing green and efficient methods. These reactions provide high yields of the target products under relatively mild conditions, emphasizing the advancements in organic synthesis towards more sustainable practices (Ostadzadeh & Kiyani, 2022); (Tazari & Kiyani, 2019).

Molecular Structure Analysis

Studies on the molecular structure of related compounds involve crystallographic analysis and X-ray diffraction methods, providing detailed insights into the arrangements and configurations of atoms within these molecules. Such analyses are crucial for understanding the chemical behavior and reactivity of these compounds (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Reactions and Properties

The reactivity of these compounds involves various chemical reactions, including Michael addition and Knoevenagel condensation, leading to the formation of complex heterocyclic structures. These reactions are facilitated by catalysts like sodium benzoate and malonate, showcasing the compounds' versatility in synthesis (Abaszadeh & Seifi, 2017).

Scientific Research Applications

Crystallography and Structural Analysis

One study discusses the structural characterization of lasalocid sodium salts, which include a similar complex molecular structure to the chemical compound . The study details the coordination of sodium ions in these structures, highlighting the importance of such compounds in understanding ion coordination and molecular interactions in crystal structures (Shui & Eggleston, 1995).

Synthetic Chemistry

Research in synthetic chemistry has focused on the development of novel methodologies for synthesizing related compounds. For instance, the enantiospecific synthesis of related pyranecarboxylic acids demonstrates advances in achieving high enantiomeric excesses in synthesis, underscoring the relevance of such compounds in stereochemically controlled synthetic processes (Deschenaux et al., 1989).

Medicinal Chemistry

In the field of medicinal chemistry, certain derivatives of the compound show promising antimicrobial activities. A study describes the synthesis of chromeno[2,3-d]pyrimidinone derivatives using a related compound as a precursor, evaluated for their in vitro antimicrobial activity. This highlights the potential pharmaceutical applications of these compounds, including their role as intermediates in developing new antimicrobial agents (Ghashang et al., 2013).

Antioxidant Activity

The compound's derivatives have also been explored for their antioxidant activities. For example, a study on novel pyranochromen-1-ones synthesized via pseudo-multicomponent reactions indicates the evaluation of their antioxidant activity. The results suggest that certain substituents on the chromone framework significantly influence antioxidant efficacy, with some compounds showing excellent activity at lower concentrations (Saher et al., 2018).

Safety And Hazards

The safety and hazard information for this compound is not provided in the search results .

Future Directions

The future directions or potential applications for this compound are not provided in the search results .

properties

IUPAC Name

sodium;3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.Na/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVQUWOKCARXPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-carboxylate

CAS RN

89157-94-8
Record name 4-Methylumbelliferyl-^a-L-iduronide sodium salt, synthetic, Affymetrix/USB
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